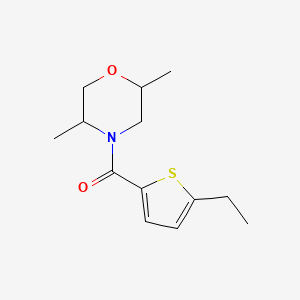
(2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone, also known as DMEM, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of morpholine derivatives and has been found to be useful in various fields such as medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone is not fully understood. However, it has been suggested that (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone may exert its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has also been reported to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
(2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has also been reported to increase the levels of glutathione, an antioxidant that helps protect cells from oxidative stress. Furthermore, (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has been shown to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and repair.
Avantages Et Limitations Des Expériences En Laboratoire
(2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has also been reported to have low toxicity, making it a safe compound to work with. However, (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in aqueous solutions. (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone also has limited stability in acidic environments, which can affect its biological activity.
Orientations Futures
(2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has several potential future directions for research. One possible direction is the development of (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the use of (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone in material science, where it can be used as a building block for the synthesis of new materials with unique properties. Furthermore, (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone can be used as a tool for studying the mechanisms of cellular processes, such as apoptosis and inflammation. Overall, (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has great potential for future research in various fields, making it an exciting compound for scientific exploration.
Méthodes De Synthèse
The synthesis of (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone involves the reaction of 2,5-dimethylmorpholine and 5-ethyl-2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate which is then treated with a reducing agent such as sodium borohydride to yield (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone. This method has been reported to have a good yield and purity of the final product.
Applications De Recherche Scientifique
(2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has been extensively studied for its potential use in drug discovery and medicinal chemistry. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Furthermore, (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has been reported to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-4-11-5-6-12(17-11)13(15)14-7-10(3)16-8-9(14)2/h5-6,9-10H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRNCLHBONATOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CC(OCC2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol](/img/structure/B7544353.png)
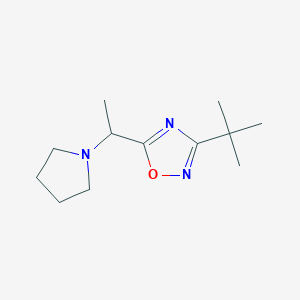
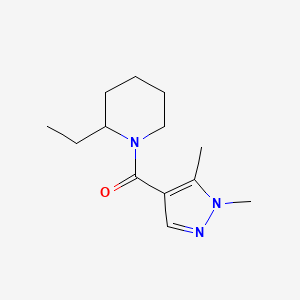
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)

![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)
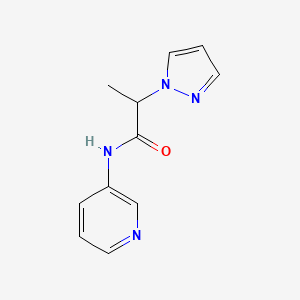
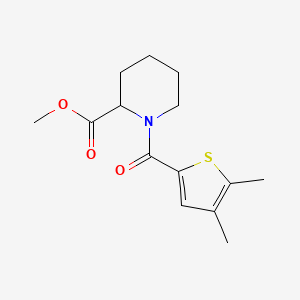



![4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)
![5-methyl-3-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,2-oxazole](/img/structure/B7544457.png)
